molecular formula C10H11NO2 B3057605 (R)-2-Phenyl-4,5-dihydrooxazole-4-methanol CAS No. 82936-49-0

(R)-2-Phenyl-4,5-dihydrooxazole-4-methanol

Cat. No.: B3057605
CAS No.: 82936-49-0
M. Wt: 177.2 g/mol
InChI Key: NRVMSFKEGIGIHL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Phenyl-4,5-dihydrooxazole-4-methanol is a chiral compound that belongs to the class of oxazoline derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to an oxazoline ring with a hydroxymethyl substituent. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Properties

CAS No.

82936-49-0

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

[(4R)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1

InChI Key

NRVMSFKEGIGIHL-SECBINFHSA-N

SMILES

C1C(N=C(O1)C2=CC=CC=C2)CO

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2)CO

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-phenylglycinol with glyoxylic acid, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenyl-4,5-dihydrooxazole-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ®-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.

    Reduction: Formation of ®-2-Phenyl-4,5-dihydrooxazole-4-methanolamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Phenyl-4,5-dihydrooxazole-4-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Phenyl-4,5-dihydrooxazole-4-methanol: The enantiomer of the ®-form, with similar chemical properties but different biological activities.

    2-Phenyl-4,5-dihydrooxazole: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    4,5-Dihydrooxazole-4-methanol: Lacks the phenyl group, leading to different chemical behavior and uses.

Uniqueness

®-2-Phenyl-4,5-dihydrooxazole-4-methanol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxymethyl substituent. This combination of features makes it a valuable compound in asymmetric synthesis and various research applications.

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